molecular formula C3H2ClF3 B3422919 1-Propene, 1-chloro-3,3,3-trifluoro-, (1E)- CAS No. 2730-43-0

1-Propene, 1-chloro-3,3,3-trifluoro-, (1E)-

Cat. No.: B3422919
CAS No.: 2730-43-0
M. Wt: 130.49 g/mol
InChI Key: LDTMPQQAWUMPKS-OWOJBTEDSA-N
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Description

1-Propene, 1-chloro-3,3,3-trifluoro-, (1E)-, also known as trans-1-chloro-3,3,3-trifluoropropene, is an unsaturated chlorofluorocarbon with the chemical formula C3H2ClF3. This compound exists as E- (trans-) and Z- (cis-) isomers. It is a colorless liquid with a boiling point of 18.5°C for the E-isomer and 39.6°C for the Z-isomer . The trans-isomer is particularly noted for its application as an environmentally friendly refrigerant due to its low global warming potential (GWP) .

Preparation Methods

1-Propene, 1-chloro-3,3,3-trifluoro-, (1E)- is synthesized through fluorination and dehydrohalogenation reactions. The starting material for this synthesis is 1,1,1,3,3-pentachloropropane. The process involves the following steps :

    Fluorination: 1,1,1,3,3-pentachloropropane is reacted with hydrogen fluoride (HF) in the presence of a catalyst to introduce fluorine atoms.

    Dehydrohalogenation: The intermediate product undergoes dehydrohalogenation to form 1-chloro-3,3,3-trifluoropropene.

Industrial production methods often employ low-temperature catalytic fluorination processes to enhance yield and selectivity .

Chemical Reactions Analysis

1-Propene, 1-chloro-3,3,3-trifluoro-, (1E)- undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Addition Reactions: The double bond in the compound allows it to undergo addition reactions with halogens, hydrogen halides, and other electrophiles.

    Polymerization: The compound can be polymerized to form polymers with unique properties.

Common reagents and conditions used in these reactions include hydrogen fluoride, catalysts like chromium oxide, and specific temperature and pressure conditions to optimize the reaction .

Scientific Research Applications

1-Propene, 1-chloro-3,3,3-trifluoro-, (1E)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1-Propene, 1-chloro-3,3,3-trifluoro-, (1E)- exerts its effects involves its interaction with molecular targets through its electrophilic and nucleophilic sites. The chlorine and fluorine atoms in the compound influence its reactivity and interactions with other molecules. The pathways involved include substitution and addition reactions, where the compound acts as a reactant or intermediate .

Comparison with Similar Compounds

1-Propene, 1-chloro-3,3,3-trifluoro-, (1E)- can be compared with other similar compounds such as:

The uniqueness of 1-Propene, 1-chloro-3,3,3-trifluoro-, (1E)- lies in its low GWP, making it a more environmentally friendly option compared to other chlorofluorocarbons .

Properties

IUPAC Name

(E)-1-chloro-3,3,3-trifluoroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClF3/c4-2-1-3(5,6)7/h1-2H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTMPQQAWUMPKS-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/Cl)\C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20888807
Record name (1E)-1-Chloro-3,3,3-trifluoro-1-propene
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Molecular Weight

130.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Gas or Vapor; Liquid
Record name 1-Propene, 1-chloro-3,3,3-trifluoro-, (1E)-
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CAS No.

102687-65-0, 2730-43-0
Record name trans-1-Chloro-3,3,3-trifluoropropene
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Record name 1-Propene, 1-chloro-3,3,3-trifluoro-, (1E)-
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Record name 1-Chloro-3,3,3-trifluoropropene
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Record name 1-Propene, 1-chloro-3,3,3-trifluoro-, (1E)-
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Record name (1E)-1-Chloro-3,3,3-trifluoro-1-propene
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Record name (1E)-1-chloro-3,3,3-trifluoroprop-1-ene
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Record name (E)-1-chloro-3,3,3-trifluoroprop-1-ene
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Record name 1-CHLORO-3,3,3-TRIFLUOROPROPENE
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Synthesis routes and methods

Procedure details

WO 2008/054781 describes a preparation of HFO-1234yf by reaction of 2,3-dichloro-1,1,1-trifluoropropane (HFC-243db) in the presence of HF over a catalyst, in particular 98/2 Cr/Co. The reaction products comprise HFO-1234yf and 2-chloro-3,3,3-trifluoro-1-propene (HCFO-1233xf), the latter product being predominant; the other products 1-chloro-3,3,3-trifluoro-1-propene (HCFO-1233zd) and also 1,1,1,2,2-pentafluoropropane (HFC-245cb) and 1,3,3,3-tetrafluoro-1-propene (HFO-1234ze) are also formed. A higher temperature favors the production of the 1233zd isomer. The starting material, 2,3-dichloro-1,1,1-trifluoropropane (HFC-243db), is indicated as being obtained by chlorination of trifluoro-1-propene (TFP).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Propene, 1-chloro-3,3,3-trifluoro-, (1E)-
Reactant of Route 2
1-Propene, 1-chloro-3,3,3-trifluoro-, (1E)-

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